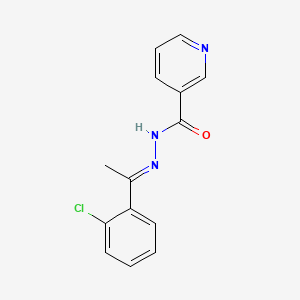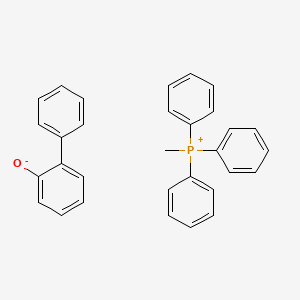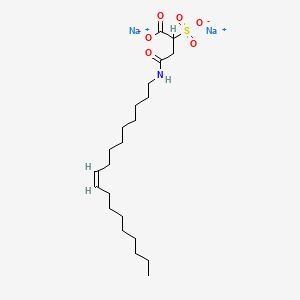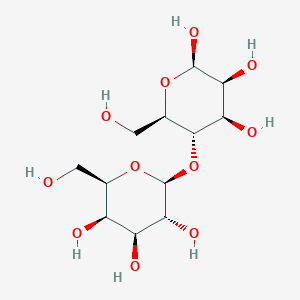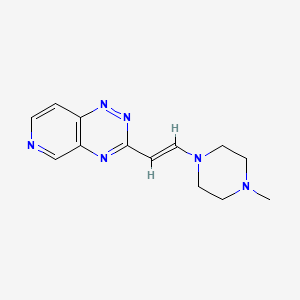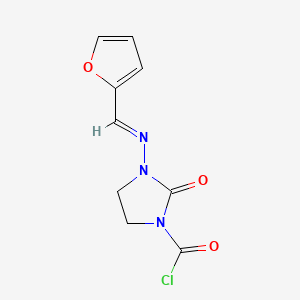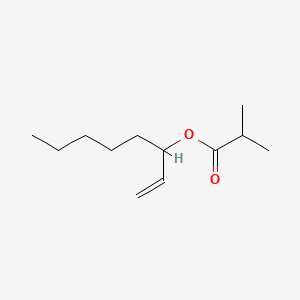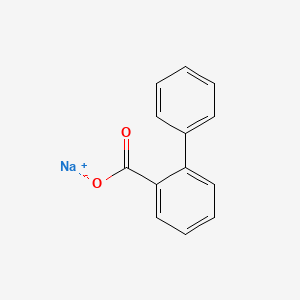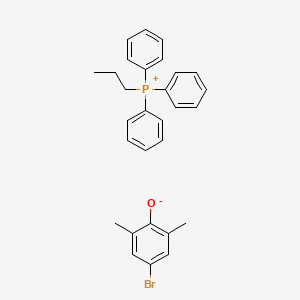![molecular formula C30H12Cl2O2 B12684187 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione CAS No. 85153-39-5](/img/structure/B12684187.png)
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is a complex organic compound with the molecular formula C₃₀H₁₂Cl₂O₂ It is characterized by its unique structure, which includes two chlorine atoms and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of chlorine atoms and ketone groups. Common reagents used in these reactions include chlorinating agents and oxidizing agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The industrial process may also involve continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione involves its interaction with specific molecular targets. The chlorine atoms and ketone groups play a crucial role in its reactivity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,14-Dibromoaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Similar structure but with bromine atoms instead of chlorine.
6,14-Difluoroaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Fluorine atoms replace chlorine atoms.
6,14-Dimethylaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Methyl groups instead of chlorine atoms.
Uniqueness
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is unique due to the presence of chlorine atoms, which influence its reactivity and potential applications. The chlorine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propriétés
Numéro CAS |
85153-39-5 |
|---|---|
Formule moléculaire |
C30H12Cl2O2 |
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
12,26-dichlorooctacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4,6,8,11,13,15(30),16,18,20,22,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-19-12-10-18-24-22-14-6-2-4-8-16(14)30(34)28-20(32)11-9-17(26(22)28)23(24)21-13-5-1-3-7-15(13)29(33)27(19)25(18)21/h1-12H |
Clé InChI |
MLJHQWODFQNJMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C5=C6C(=C(C=C5)Cl)C(=O)C7=CC=CC=C7C6=C4C8=C3C(=C(C=C8)Cl)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


